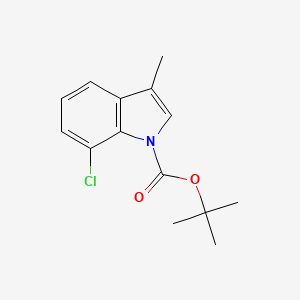

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate

Description

Properties

CAS No. |

797031-78-8 |

|---|---|

Molecular Formula |

C14H16ClNO2 |

Molecular Weight |

265.73 g/mol |

IUPAC Name |

tert-butyl 7-chloro-3-methylindole-1-carboxylate |

InChI |

InChI=1S/C14H16ClNO2/c1-9-8-16(13(17)18-14(2,3)4)12-10(9)6-5-7-11(12)15/h5-8H,1-4H3 |

InChI Key |

IDXAMDBQZZCHTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=CC=C2Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 7-chloroindole.

N-Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.

Methylation: The 3-position of the indole ring is methylated using methyl iodide in the presence of a base such as sodium hydride.

Purification: The final product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.

Automated Systems: Automated systems ensure precise addition of reagents and control of reaction parameters.

Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.

Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents are used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include derivatives with different substituents at the 7th position.

Oxidation: Oxidized products include indole-3-carboxylates and other oxidized indole derivatives.

Reduction: Reduced products include various hydrogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate has been investigated for its potential as an anticancer agent. Research has shown that derivatives of indole compounds, including this specific tert-butyl derivative, exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing the activity of related indole compounds, the MTT assay demonstrated that these compounds could inhibit cell growth in cancer lines such as A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Tert-butyl 7-chloro-3-methyl... | A-549 | X |

| Tert-butyl 7-chloro-3-methyl... | MCF-7 | Y |

| Tert-butyl 7-chloro-3-methyl... | Panc-1 | Z |

| Tert-butyl 7-chloro-3-methyl... | HT-29 | W |

Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.

Enzyme Inhibition Studies

Glycogen Synthase Kinase-3 Beta Inhibition

Recent studies have explored the inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β) by indole derivatives, including this compound. GSK-3β is a key regulatory enzyme involved in various cellular processes, including cell proliferation and survival. The compound was part of a series of synthesized derivatives aimed at enhancing GSK-3β inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease and diabetes .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the reaction of starting materials under specific conditions to yield the final product. Understanding the structure–activity relationship is essential for optimizing its efficacy as a therapeutic agent. The compound's structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties .

Pharmacokinetics and ADME Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

Research into the pharmacokinetic properties of this compound is crucial for determining its viability as a drug candidate. Studies have focused on its solubility, permeability, and metabolic stability to predict its behavior in biological systems .

Mechanism of Action

The mechanism of action of tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate with structurally related compounds:

Key Observations:

- In contrast, the 3-methyl group (electron-donating) may enhance ring stability .

- Reactivity: Analogs like the mesylate derivative (compound 15, ) are designed for nucleophilic displacement reactions, whereas the target compound’s chloro group could participate in cross-coupling (e.g., Suzuki) or substitution reactions.

- Synthetic Routes: The tert-butyl ester is commonly introduced via carbamate formation under anhydrous conditions (e.g., using triethylamine in dichloromethane) .

Physicochemical Properties

- Solubility: Tert-butyl esters generally improve solubility in non-polar solvents (e.g., DCM, THF). The target compound’s chloro group may slightly reduce solubility compared to non-halogenated analogs .

- Stability: The tert-butyl group offers steric protection against hydrolysis, a feature shared across analogs .

Biological Activity

Tert-butyl 7-chloro-3-methyl-1H-indole-1-carboxylate is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by an indole framework with various substituents, suggests potential interactions with biological targets that may lead to therapeutic applications. This article reviews the compound's biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.72 g/mol. The compound features a tert-butyl group, a chloro substituent at the 7-position of the indole ring, a methyl group at the 3-position, and a carboxylate functional group at the 1-position. This combination of functional groups contributes to its chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For instance, preliminary studies have shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

Interaction Studies

Studies focusing on the binding affinity of this compound with specific enzymes or receptors are crucial for understanding its mechanism of action. These studies suggest that the compound may interact with key metabolic pathways associated with disease processes, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of Indole Framework : The initial step often involves constructing the indole structure through cyclization reactions.

- Substitution Reactions : Subsequent steps involve introducing the chloro and tert-butyl groups via electrophilic aromatic substitution.

- Carboxylation : Finally, carboxylation reactions are employed to introduce the carboxylate functional group.

These methods ensure high selectivity for desired functional groups while maintaining overall yield .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results showed that this compound had a low MIC against MRSA (0.98 μg/mL), indicating its potential as an effective antimicrobial agent .

Cytotoxicity Evaluation

In vitro cytotoxicity tests were conducted on various cancer cell lines using this compound. The results indicated minimal cytotoxic effects even at higher concentrations (up to 10 µM), suggesting a favorable safety profile for potential therapeutic applications .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant activity against S. aureus and C. albicans; low MIC against MRSA (0.98 μg/mL) |

| Cytotoxicity | Minimal cytotoxic effects on various cancer cell lines at concentrations up to 10 µM |

| Binding Affinity | Potential interactions with specific enzymes/receptors influencing metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.